2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry. The trifluoromethyl group attached to the phenyl ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3-(trifluoromethyl)benzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The piperidine moiety can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory activities.
Matrine: A piperidine alkaloid with antiviral and anticancer properties.
Uniqueness
2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable scaffold for drug discovery and development, offering potential advantages over other piperidine derivatives in terms of pharmacokinetic properties and biological activity .
Properties
CAS No. |
793-15-7 |
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Molecular Formula |
C14H17F3N2O |
Molecular Weight |
286.29 g/mol |
IUPAC Name |
2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C14H17F3N2O/c15-14(16,17)11-5-4-6-12(9-11)18-13(20)10-19-7-2-1-3-8-19/h4-6,9H,1-3,7-8,10H2,(H,18,20) |
InChI Key |
QEKKHIYYUZJFJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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